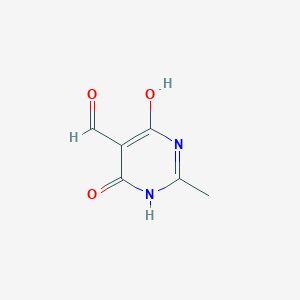

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde, also known as 2-Methyl-4,6-pyrimidinediol, is a chemical compound with the empirical formula C5H6N2O2 . It is used in the preparation of 4,6-dichloro-2-methyl-pyrimidine .

Synthesis Analysis

The synthesis of 4,6-Dihydroxy-2-methylpyrimidine has been carried out by the condensation of acetamidinium chloride and diethyl malonate in absolute methanol and further acidified by hydrochloric acid . It has also been synthesized from reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in CH3OH or ethoxide in CH3CH2OH .Molecular Structure Analysis

The molecular structure of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde can be represented by the SMILES stringCc1nc(O)cc(O)n1 . The InChI code for the compound is 1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) . Chemical Reactions Analysis

The compound has been used in the preparation of azo derivatives through a diazo coupling reaction . The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated .Physical And Chemical Properties Analysis

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is a solid at room temperature . It has a molecular weight of 154.13 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Precursor for High Explosives

“4,6-Dihydroxy-2-methylpyrimidine” is an important precursor used in the preparation of high explosives . The specific explosive materials derived from this compound are not detailed, but its role as a precursor indicates its significance in the field of explosive materials.

Pharmaceutical Applications

This compound is also used in the pharmaceutical industry . It serves as a precursor to many important compounds known to be active as anticancer agents . This suggests its potential in the development of new treatments for cancer.

Synthesis of Azo Dyes

The compound is used in the synthesis of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structure. These dyes are particularly important in non-textile applications.

Preparation of 4,6-Dichloro-2-Methyl-Pyrimidine

“4,6-Dihydroxy-2-methylpyrimidine” is used in the preparation of "4,6-dichloro-2-methyl-pyrimidine" . The specific applications of “4,6-dichloro-2-methyl-pyrimidine” are not detailed, but its synthesis from “4,6-Dihydroxy-2-methylpyrimidine” indicates the latter’s importance in chemical synthesis.

Spectroscopic Investigation

The compound is used in spectroscopic investigations . In a study, the effects of solvent, acid-base, and temperature on the absorption spectra of the dyes were investigated . This suggests its potential use in the study of chemical properties and reactions.

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-7-5(10)4(2-9)6(11)8-3/h2H,1H3,(H2,7,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVSBYJDLSIFGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/no-structure.png)